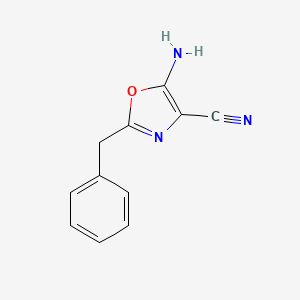

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-2-benzyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-9-11(13)15-10(14-9)6-8-4-2-1-3-5-8/h1-5H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUCOAMWPAFMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(O2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

ADAN Cyclization Method

Reaction Overview

The 2-amino-3,3-dichloroacrylonitrile (ADAN) cyclization route enables the synthesis of 5-substituted aminooxazole-4-carbonitriles. For 5-amino-2-benzyl derivatives, this method involves reacting ADAN with benzylamine in the presence of N,N-dimethylaniline (PhNMe₂) as a base.

Reaction Scheme :

$$

\text{ADAN} + \text{Benzylamine} \xrightarrow{\text{PhNMe}2, \text{Et}2\text{O}} \text{5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile}

$$

Experimental Procedure

Mechanistic Insights

The reaction proceeds via nucleophilic attack of benzylamine on ADAN, followed by cyclization and elimination of HCl. The base (PhNMe₂) facilitates deprotonation, driving the reaction toward oxazole formation.

Aminomalononitrile Tosylate Acylation Method

Reaction Overview

This method employs aminomalononitrile tosylate as a versatile precursor, reacting with acyl chlorides to form 2-substituted oxazole-4-carbonitriles. For the benzyl derivative, benzylacetyl chloride serves as the acylating agent.

Reaction Scheme :

$$

\text{Aminomalononitrile tosylate} + \text{Benzylacetyl chloride} \xrightarrow{\text{NMP, Microwave}} \text{this compound}

$$

Experimental Procedure

Starting Materials :

- Aminomalononitrile tosylate

- Benzylacetyl chloride

- N-Methylpyrrolidone (NMP)

Conditions :

Comparative Analysis of Synthetic Methods

Advantages and Limitations

ADAN Cyclization :

- Pros: Straightforward setup, moderate yields.

- Cons: Requires handling hazardous dichloro compounds.

Aminomalononitrile Tosylate :

- Pros: Rapid microwave-assisted synthesis, scalable.

- Cons: Expensive precursors, specialized equipment needed.

Reaction Optimization and Mechanistic Insights

Role of Base in ADAN Cyclization

The base (PhNMe₂) neutralizes HCl generated during cyclization, shifting equilibrium toward product formation. Excess base (>1.5 equiv) improves yields but risks side reactions.

Chemical Reactions Analysis

[3+2] Cycloaddition with Azides

The nitrile group undergoes regioselective [3+2] cycloaddition with sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) to form tetrazole derivatives. This reaction is catalyzed by dibutyltin oxide [(C₄H₉)₂SnO] under mild conditions (95°C in toluene), yielding 4-(1H-tetrazol-5-yl)oxazol-5-amine derivatives 2a-e with >90% purity (Table 1) .

Table 1: Tetrazole derivatives synthesized from 5-amino-2-benzyl-1,3-oxazole-4-carbonitrile

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 5-Amino-2-benzyl-oxazole | Me₃SiN₃, (C₄H₉)₂SnO, toluene | 4-(1H-Tetrazol-5-yl)oxazol-5-amine | 85–93% |

This reaction demonstrates high functional group tolerance, enabling further derivatization for pharmaceutical applications .

Sulfonylation at the Amino Group

The primary amino group reacts with sulfonyl chlorides to form sulfonamide derivatives. For example, treatment with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) yields 5-benzenesulfonamido-2-benzyl-1,3-oxazole-4-carbonitrile (Fig. 1) .

Fig. 1: Sulfonylation reaction

text5-Amino-2-benzyl-oxazole + ArSO₂Cl → 5-(ArSO₂NH)-2-benzyl-oxazole

Conditions: Et₃N, dichloromethane (DCM), 0°C to room temperature.

Functionalization via Nucleophilic Substitution

The electron-deficient oxazole ring participates in nucleophilic aromatic substitution (NAS) reactions. For instance:

-

Amination : Reacting with ammonia or amines under microwave irradiation introduces secondary amino groups at the 5-position .

-

Halogenation : Electrophilic bromination at the 4-position occurs using N-bromosuccinimide (NBS) in acetic acid .

Catalytic Hydrogenation of the Nitrile Group

The nitrile group is reduced to an amine using hydrogen gas (H₂) and a palladium catalyst (Pd/C), forming 5-amino-2-benzyl-1,3-oxazole-4-methanamine . This intermediate is valuable for synthesizing polyfunctional heterocycles .

Comparative Reactivity with Analogues

Table 2: Reactivity comparison of 5-aminooxazole-4-carbonitrile derivatives

Biological Activity Correlations

Derivatives such as 5-sulfonamido-2-benzyl-oxazoles exhibit moderate antiviral activity against HPV11 (EC₅₀ = 3.68 μM) but higher cytotoxicity compared to reference drugs . Structural optimization of the sulfonyl group improves selectivity indices .

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile serves as a significant scaffold in medicinal chemistry. Its structural characteristics allow for the modification of functional groups, leading to derivatives with enhanced biological activity. The compound's oxazole ring is known for its ability to interact with biological targets, making it a valuable candidate for drug development.

Table 1: Structural Modifications and Their Effects

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, several oxazole derivatives were tested against common pathogens:

- Staphylococcus aureus : The compound exhibited a zone of inhibition comparable to standard antibiotics.

- Escherichia coli : Moderate activity was observed, suggesting potential for developing new antibacterial agents.

Table 2: Antimicrobial Activity Results

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

| Amoxicillin | S. aureus | 30 |

| Amoxicillin | E. coli | 27 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promising cytotoxic effects against several human cancer cell lines.

Case Study: Cytotoxicity Screening

In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects on cancer cells:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | TBD |

| This compound | MCF7 (breast) | TBD |

| Standard Chemotherapeutic (e.g., Doxorubicin) | HeLa | 0.5 |

Synthesis of Derivatives

The synthesis of new derivatives from this compound has been a focus of research due to their enhanced biological activities. Techniques such as cycloaddition reactions and Friedländer reactions have been employed to create novel compounds with improved efficacy.

Synthesis Example

A recent study reported the synthesis of derivatives through [3+2] cycloaddition reactions yielding high yields and preserving functional groups such as amino and hydroxyl groups .

Mechanism of Action

The mechanism of action of 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring, a phenylmethyl group, and a carbonitrile group This combination imparts specific chemical properties that differentiate it from other similar compounds

Biological Activity

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile (C11H9N3O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and General Properties

This compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The compound features an oxazole ring substituted with an amino group and a benzyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, including those associated with bacterial cell wall synthesis and other cellular processes.

- Antimicrobial Activity : It exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. This activity is likely mediated through disruption of bacterial growth and biofilm formation.

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial effects. In a study evaluating its efficacy against several bacterial strains, the compound showed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies have indicated that it may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : A study published in Molecules evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The compound was found to inhibit the growth of Enterococcus faecium biofilms effectively, highlighting its potential as a therapeutic agent against resistant bacterial strains .

- Toxicity Assessment : Toxicological evaluations conducted on Daphnia magna indicated that while the compound exhibits significant biological activity, it maintains a low toxicity profile at therapeutic concentrations. This aspect is crucial for its development as a safe pharmaceutical candidate .

Future Directions

The ongoing research into this compound aims to optimize its structure for enhanced efficacy and reduced toxicity. Potential modifications include:

- Substituent Variation : Altering the benzyl group or amino substituents to improve binding affinity to target enzymes.

- Combination Therapy : Investigating synergistic effects with existing antibiotics or chemotherapeutic agents to enhance overall therapeutic outcomes.

Q & A

Q. What are the optimized synthetic routes for 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile, considering recent advancements in green chemistry?

A methodologically robust approach involves using recyclable nano-catalysts such as Fe₃O₄@SiO₂@vanillin@thioglycolic acid, which enhances reaction efficiency and reduces waste. This catalyst facilitates one-pot multicomponent reactions under mild conditions (e.g., aqueous media, room temperature) while achieving high yields (>85%). Key steps include:

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

A combination of techniques is essential:

- ¹H/¹³C NMR : Assign peaks for the oxazole ring (δ 6.8–7.5 ppm for aromatic protons) and nitrile group (C≡N at ~110–120 ppm in ¹³C).

- IR Spectroscopy : Identify ν(C≡N) at ~2200–2250 cm⁻¹ and ν(NH₂) at ~3300–3500 cm⁻¹.

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-N in the oxazole ring: ~1.32 Å) to confirm stereoelectronic properties .

Q. What purification techniques are recommended for this compound to achieve >98% purity?

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.

- Validate purity via melting point analysis (e.g., compare with literature values) and HPLC (retention time >95% homogeneity) .

Advanced Research Questions

Q. How should researchers address contradictory spectral data in the characterization of this compound derivatives?

- Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing tautomeric forms).

- Computational modeling : Use density functional theory (DFT) to simulate spectra (e.g., GaussView) and compare with experimental data.

- Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to correct for thermal motion or disorder .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16) to identify reactive sites (e.g., nitrile carbon as an electrophilic center).

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities (ΔG < -8 kcal/mol suggests strong interactions).

- Kinetic studies : Apply Eyring equations to correlate activation energy with substituent effects (e.g., Hammett plots) .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Protecting groups : Temporarily block the amino group (e.g., with Boc anhydride) to prevent unwanted acylation.

- Low-temperature reactions : Conduct alkylation at -20°C to suppress polymerization.

- Catalytic control : Use Pd/Cu systems for regioselective cross-coupling (e.g., Sonogashira) with minimal byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.